molecular formula C15H18O2 B8669271 Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)- CAS No. 121190-02-1

Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)-

Cat. No. B8669271
CAS RN: 121190-02-1
M. Wt: 230.30 g/mol
InChI Key: CZWSCDAXFMMDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)- is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121190-02-1

Product Name

Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)-

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-(methoxymethoxy)-8-propan-2-ylnaphthalene

InChI

InChI=1S/C15H18O2/c1-11(2)13-8-4-6-12-7-5-9-14(15(12)13)17-10-16-3/h4-9,11H,10H2,1-3H3

InChI Key

CZWSCDAXFMMDSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=CC=C2)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.40 g of 8-isopropyl-1-naphthyl acetate was dissolved in 50 ml of methanol, to which 2.2 g of sodium methoxide was added at room temperature, followed by agitation for 10 minutes as it is. Water was added to the solution, which was rendered acidic by the use of 1N hydrochloric acid, followed by extraction with ethyl acetate. The resultant organic phase was washed with a saturated saline solution and dried with anhydrous magnesium sulfate, from which the solvent was distilled off. The resulting residue was dissolved in 30 ml of dimethylformamide without purification, to which 1.94 g of 60% sodium hydride was added at room temperature. After 10 minutes, it was cooled down to 0° C., to which 5.96 g of chloromethyl methyl ether was added, followed by agitation for 15 minutes as it is. Water was added to the solution which was extracted with ethyl acetate, and th resultant organic phase was washed with a saturated saline solution and dried with anhydrous magnesium sulfate, from which the solvent was distilled off. The resultant residue was purified by silica gel column chromatography (3% ethyl acetate/hexane) to obtain 8.13 g of the captioned compound as a light yellow oily substance.
Name
8-isopropyl-1-naphthyl acetate
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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